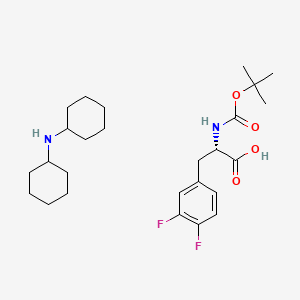

Boc-3,4-difluoro-L-phe-OH DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

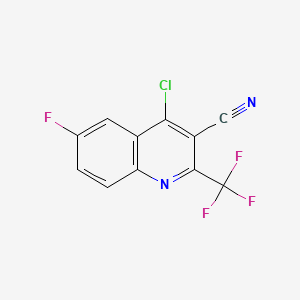

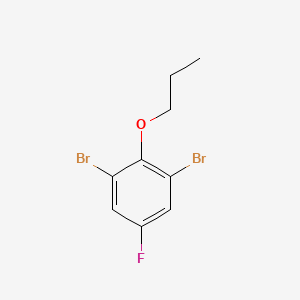

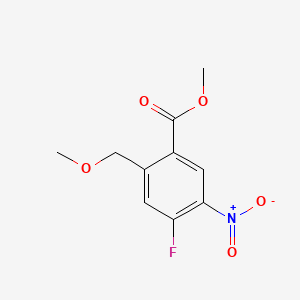

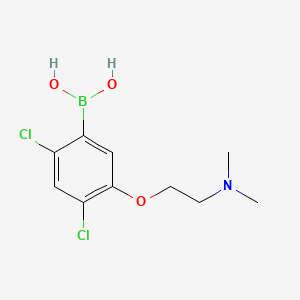

Molecular Structure Analysis

The molecular structure of Boc-3,4-difluoro-L-phe-OH DCHA is represented by the molecular formula C26H40F2N2O4 . The compound is related to Boc-3,4-difluoro-L-phenylalanine, which has a molecular formula of C14H17F2NO4 .Physical And Chemical Properties Analysis

Boc-3,4-difluoro-L-phe-OH DCHA has a molecular weight of 301.29 . It appears as a white to light yellow crystalline powder . More specific physical and chemical properties are not detailed in the available resources.科学的研究の応用

Chemical Synthesis and Reaction Efficiency

The use of N-tert-Butoxycarbonylamino acids (Boc-amino acids) in chemical synthesis, particularly in carbodiimide-mediated reactions with phenols and other compounds, has been studied to identify and mitigate decomposition. Research by Benoiton et al. (2009) highlighted the efficiency of these reactions and the potential to minimize by-products formation by adjusting the reaction conditions, such as the use of specific additives or solvents. This study underscores the importance of Boc-amino acids in the synthesis of peptides and other organic molecules, demonstrating their role in advancing chemical synthesis methodologies (Benoiton, Lee, & Chen, 2009).

Gelation Ability and Material Science

The fluorination of phenylalanine in gelators has been shown to significantly impact the gelation ability and material properties of low molecular weight gelators. Ravarino et al. (2022) explored the effect of fluorine atoms on the formation and strength of gels, finding that fluorine presence enhances gelation, rheological properties, and biocompatibility. This research has implications for the development of novel materials with potential applications in biomedicine and material science (Ravarino, Di Domenico, Barbalinardo, Faccio, Falini, Giuri, & Tomasini, 2022).

Photocatalysis and Environmental Applications

In the field of photocatalysis, the construction of S-scheme heterojunction photocatalysts incorporating bismuth oxychloride (BiOCl) with oxygen vacancies has shown enhanced performance in environmental pollution remediation. The study by Wu et al. (2021) on BiOCl/CuBi2O4 heterojunctions illustrates how these materials can be effectively used for the degradation of pollutants and nitric oxide removal, offering a pathway for developing high-efficiency photocatalysts (Wu, Yu, Zhang, Zhang, Zhu, & Zhu, 2021).

Electrochemical Applications

Henke et al. (2018) demonstrated that boron-doped diamond (BDD) electrodes functionalized with hydrophobic monolayers increase the electrochemical efficiency for hydroxyl radical formation. This finding has significant implications for the electrochemical treatment of water and the generation of high-energy species in aqueous media, pointing to the potential for innovative water treatment technologies and the study of electrochemical processes at the diamond interface (Henke, Saunders, Pedersen, & Hamers, 2018).

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXJPBYGJBVRSP-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,4-difluoro-L-phe-OH DCHA | |

CAS RN |

198474-91-8 |

Source

|

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198474-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。